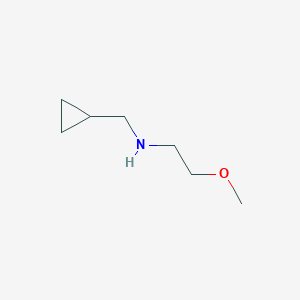

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine

描述

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with similar structures, such as n-substituted fluoroquinolones, have been found to exhibit higher levels of antibacterial activity .

Mode of Action

It’s worth noting that compounds with similar structures, such as fluoroquinolones, inhibit bacterial dna-gyrase, which is essential for bacterial dna replication . This inhibition disrupts the bacterial cell cycle, leading to cell death.

Biochemical Pathways

For instance, they can be synthesized through two major pathways involving an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

For instance, drugs cleared by cytochrome P450 enzymes can exhibit complex pharmacokinetic behaviors due to substrate-dependence of the reaction mechanism .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound may lead to the disruption of bacterial cell cycles, resulting in cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil properties and geo-climatic factors can affect the abundance and activity of certain enzymes, which in turn can influence the action of a compound . .

生化分析

Biochemical Properties

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the formation of cyclopropane rings in natural products

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that compounds with similar structures can induce programmed cell death in cancer cells

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl group is known to interact with enzymes and proteins, leading to various biochemical effects . These interactions can result in the inhibition or activation of specific enzymes, thereby influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of the compound can impact its long-term effects on cellular function . For instance, the compound’s stability in cryopreservation settings can affect its efficacy and biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments, which can impact its biological activity and efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function

生物活性

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a derivative of ethanamine featuring a cyclopropyl group, which contributes to its unique biological profile. Understanding the compound's interactions at the molecular level is crucial for its potential applications in drug development.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors:

- Enzyme Interactions : The compound has been shown to interact with cyclopropanases, influencing metabolic pathways involved in the synthesis of natural products.

- Receptor Modulation : Similar compounds have been noted for their ability to modulate sigma receptors, which are implicated in various physiological processes including apoptosis and cellular differentiation .

3.1 Antiproliferative Activity

This compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its IC50 values compared to known anticancer agents:

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 3.1 | Doxorubicin | 0.5 |

| HCT116 (Colon) | 3.7 | Etoposide | 2.0 |

| HEK293 (Kidney) | 5.3 | - | - |

These results indicate that this compound has comparable potency to established chemotherapeutic agents, suggesting its potential as an anticancer drug .

3.2 Antioxidant Activity

In addition to its antiproliferative properties, this compound has demonstrated antioxidative activity. Studies have shown that it can scavenge free radicals effectively, outperforming standard antioxidants like butylated hydroxytoluene (BHT) in certain assays .

Case Study 1: Anti-Pancreatic Cancer Activity

A study focused on aminated phosphonates, including derivatives of this compound, revealed promising results in inhibiting pancreatic cancer cell proliferation at low micromolar concentrations. The most effective derivative exhibited an IC50 of approximately 45 µM against pancreatic cancer cells, indicating a significant therapeutic potential .

Case Study 2: In Vivo Studies

Recent in vivo studies have suggested that compounds similar to this compound may enhance the efficacy of existing cancer therapies when used in combination treatments. These findings warrant further investigation into their mechanisms and therapeutic windows .

5. Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates that it undergoes metabolism primarily via cytochrome P450 enzymes, which can lead to variable clearance rates depending on dosage and formulation. Toxicological assessments have shown that high doses may result in adverse effects; thus, careful dosage optimization is essential for clinical applications.

6. Conclusion

This compound exhibits significant biological activity through its interactions with various molecular targets. Its potential as an anticancer agent and antioxidant makes it a candidate for further research and development in therapeutic settings. Continued exploration into its mechanisms and effects will be vital for translating these findings into clinical applications.

科学研究应用

Synthesis and Chemical Properties

The synthesis of N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine can be achieved through various methodologies. A notable approach involves the use of cyclopropyl alkyl amines as building blocks for creating substituted pyrazinones, which are precursors for biologically active compounds. These compounds have been linked to the modulation of ROR gamma, a receptor involved in inflammatory responses and autoimmune diseases such as psoriasis .

2.1. Selective Agonism at Serotonin Receptors

Research has demonstrated that derivatives of this compound exhibit selective agonistic activity at the 5-HT_2C serotonin receptor. For instance, compounds designed with this scaffold have shown significant selectivity towards G_q signaling pathways over β-arrestin recruitment, making them promising candidates for antipsychotic therapies. The compound (+)-15a was highlighted for its high potency (EC50 = 23 nM) and functional selectivity .

2.2. Opioid Receptor Interactions

Recent studies have indicated that modifications of N-cyclopropylmethyl derivatives can enhance affinity for opioid receptors. For example, N-cyclopropylmethyl-nornepenthone derivatives were synthesized and evaluated, revealing potent μ-opioid receptor antagonism with implications for treating opioid use disorder . The structural modifications led to improved selectivity and binding profiles, which are critical for developing effective opioid antagonists.

Therapeutic Potential

The therapeutic applications of this compound extend across various medical fields:

- Inflammatory Diseases : As a precursor to ROR gamma modulators, it holds potential in treating conditions like psoriasis and other inflammatory disorders .

- Psychiatric Disorders : Its role as a selective agonist at serotonin receptors suggests applications in managing anxiety and mood disorders, particularly through the modulation of serotonergic pathways .

- Pain Management : The opioid receptor interactions indicate potential use in pain management strategies, especially in developing non-addictive analgesics that target specific opioid receptors without the side effects associated with traditional opioids .

Case Studies and Research Findings

属性

IUPAC Name |

N-(cyclopropylmethyl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-5-4-8-6-7-2-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMOOAMCPDDKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598296 | |

| Record name | N-(Cyclopropylmethyl)-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209334-89-4 | |

| Record name | N-(Cyclopropylmethyl)-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。